Regioisomer Lipophilicity Control: [2,3-c] vs [2,3-b] Pyridine Fusion
The [2,3-c]pyridine regioisomer (target compound) exhibits a computed XLogP3 of 0.8, whereas the chemically identical but structurally distinct [2,3-b]pyridine regioisomer (7-azagramine, CAS 5654-92-2) has a higher XLogP3 of 1.1 . This 0.3 log unit difference represents a measurable shift in lipophilicity that can significantly influence passive membrane permeability and non-specific protein binding in a cellular context. Notably, the topological polar surface area (TPSA) remains identical at 31.9 Ų for both isomers, indicating that the logP variance is driven by differences in molecular electrostatic distribution rather than bulk polarity.
| Evidence Dimension | Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 0.8; TPSA = 31.9 Ų |
| Comparator Or Baseline | 3-(Dimethylaminomethyl)-7-azaindole (CAS 5654-92-2): XLogP3 = 1.1; TPSA = 31.9 Ų |
| Quantified Difference | ΔXLogP3 = +0.3 (comparator is more lipophilic) |
| Conditions | PubChem computed descriptors (XLogP3 3.0, Cactvs 3.4.8.18) |
Why This Matters
The lower lipophilicity of the target compound may offer advantages in reducing off-target promiscuity and improving aqueous solubility for in vitro assay formatting, a critical factor when selecting building blocks for fragment-based or HTS library synthesis.
- [1] PubChem Compound Summary for CID 12410857, Dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine. View Source
- [2] PubChem Compound Summary for CID 5383549, 3-(Dimethylaminomethyl)-7-azaindole. View Source
